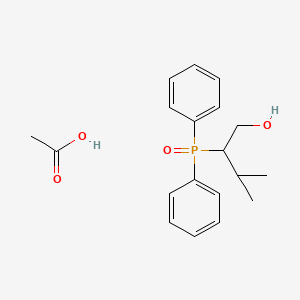![molecular formula C19H22O4S2 B14395237 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid CAS No. 88407-23-2](/img/structure/B14395237.png)
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is an organic compound characterized by the presence of a benzyloxy group, a disulfanyl linkage, and a hydroxy acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid typically involves multiple steps, starting with the preparation of the benzyloxy phenyl disulfide intermediate. This intermediate can be synthesized through the reaction of 4-benzyloxyphenol with a disulfide-forming reagent such as sulfur dichloride. The resulting benzyloxy phenyl disulfide is then reacted with 3-hydroxy-3-methylpentanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. The benzyloxy group may interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)phenyl disulfide: Lacks the hydroxy acid moiety.
3-Hydroxy-3-methylpentanoic acid: Lacks the benzyloxy phenyl disulfide group.
Benzyloxyphenol: Lacks the disulfide and hydroxy acid functionalities.
Uniqueness
5-{[4-(Benzyloxy)phenyl]disulfanyl}-3-hydroxy-3-methylpentanoic acid is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the benzyloxy group and the disulfide linkage allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88407-23-2 |
|---|---|
Molekularformel |
C19H22O4S2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-5-[(4-phenylmethoxyphenyl)disulfanyl]pentanoic acid |
InChI |
InChI=1S/C19H22O4S2/c1-19(22,13-18(20)21)11-12-24-25-17-9-7-16(8-10-17)23-14-15-5-3-2-4-6-15/h2-10,22H,11-14H2,1H3,(H,20,21) |
InChI-Schlüssel |
MRZMKZUBXQUUBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCSSC1=CC=C(C=C1)OCC2=CC=CC=C2)(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


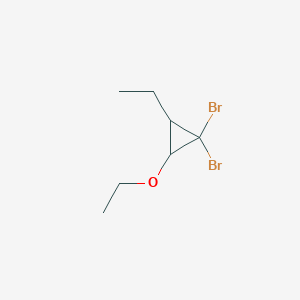
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
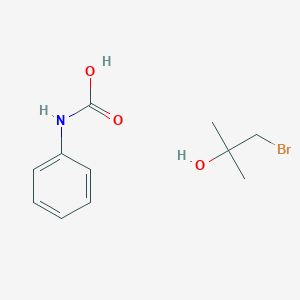
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
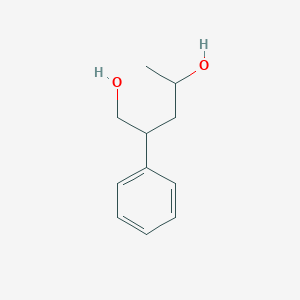
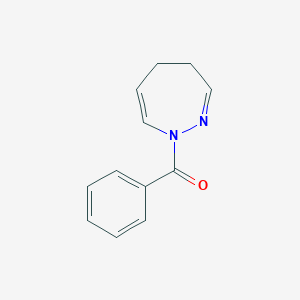

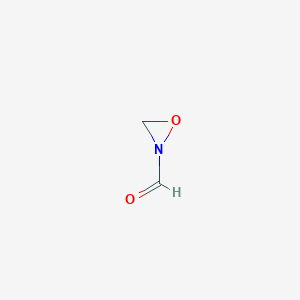
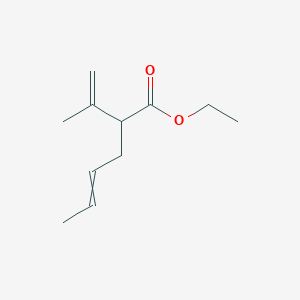
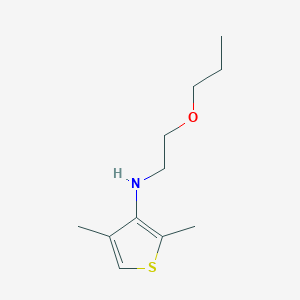
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
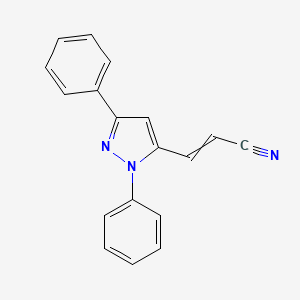
![5-Hydrazinyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14395222.png)
